molecular formula C9H16ClN3O3S B1489493 1-((3,5-dimethylisoxazol-4-yl)sulfonyl)-N-methylazetidin-3-amine hydrochloride CAS No. 2098017-66-2

1-((3,5-dimethylisoxazol-4-yl)sulfonyl)-N-methylazetidin-3-amine hydrochloride

Cat. No. B1489493
CAS RN: 2098017-66-2
M. Wt: 281.76 g/mol
InChI Key: NXDKHQZFOASAKW-UHFFFAOYSA-N
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Description

1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-N-methylazetidin-3-amine hydrochloride (DMISA-HCl) is an important synthetic compound used in a variety of scientific research applications. It is a small molecule that is relatively easy to synthesize and is used in a variety of biochemical and physiological studies. DMISA-HCl has been studied for its ability to interact with biological systems, and has been found to have a range of effects on various biochemical and physiological processes.

Scientific Research Applications

Synthesis and Characterization

The synthesis of various sulfonamide derivatives, including compounds related to the target chemical, has been a focal point of research due to their potential applications in various fields, including medicinal chemistry. For instance, the synthesis of N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine demonstrated the utility of similar compounds in chemical synthesis and structural characterization, providing a foundation for further exploration of related chemicals (عبدالله محمد عسيري et al., 2010).

Application in Peptide Synthesis

Compounds with similar structures have been utilized in peptide synthesis, as demonstrated by the use of N-triazinylammonium sulfonates in the efficient synthesis of peptides. The structural features of the tertiary amine and sulfonate anion significantly influenced the reactivity and stability of these compounds in peptide synthesis, showcasing their potential in the synthesis of both natural and unnatural peptides (B. Kolesińska et al., 2015).

Metal Complexes and Biological Activity

Research on sulfonamide-derived ligands and their transition metal complexes, including structures similar to the target compound, revealed their potential in developing new materials with significant antibacterial and antifungal activities. These compounds' ability to form stable metal complexes opens avenues for creating materials with enhanced biological activities (Z. Chohan & H. Shad, 2011).

Corrosion Inhibition

The structural analogs of the target compound have shown promise as corrosion inhibitors. For example, derivatives incorporating similar functional groups have been effective in preventing corrosion in steel, demonstrating the potential application of the target compound in industrial settings where corrosion resistance is crucial (M. Yadav et al., 2015).

properties

IUPAC Name

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-N-methylazetidin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O3S.ClH/c1-6-9(7(2)15-11-6)16(13,14)12-4-8(5-12)10-3;/h8,10H,4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDKHQZFOASAKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C2)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3,5-dimethylisoxazol-4-yl)sulfonyl)-N-methylazetidin-3-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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